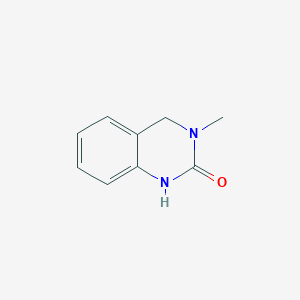

3-Methyl-3,4-Dihydroquinazolin-2(1h)-One

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 3-Methyl-1,2,3,4-tetrahydrochinazolin-2-on beinhaltet typischerweise die Reaktion von Anthranilsäure mit Methylisocyanat unter kontrollierten Bedingungen . Die Reaktion wird in einem organischen Lösungsmittel wie Dimethylsulfoxid (DMSO) bei erhöhten Temperaturen durchgeführt, um die Bildung des gewünschten Produkts zu ermöglichen. Das Reaktionsgemisch wird dann mit Techniken wie Umkristallisation oder Chromatographie gereinigt, um die reine Verbindung zu erhalten.

Industrielle Produktionsverfahren

In einem industriellen Umfeld kann die Produktion von 3-Methyl-1,2,3,4-tetrahydrochinazolin-2-on große Batch-Reaktoren beinhalten, in denen die Reaktanten unter kontrollierten Bedingungen kombiniert und erhitzt werden. Die Verwendung von kontinuierlichen Strömungsreaktoren kann ebenfalls eingesetzt werden, um die Effizienz und Ausbeute des Produktionsprozesses zu verbessern. Das Endprodukt wird typischerweise mit industriellen Chromatographie- oder Kristallisationstechniken isoliert und gereinigt.

Chemische Reaktionsanalyse

Arten von Reaktionen

3-Methyl-1,2,3,4-tetrahydrochinazolin-2-on unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um Chinazolinon-Derivate zu bilden.

Reduktion: Reduktionsreaktionen können die Verbindung in ihre entsprechenden Tetrahydroderivate umwandeln.

Substitution: Die Verbindung kann nukleophile Substitutionsreaktionen eingehen, um verschiedene funktionelle Gruppen einzuführen.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel wie Kaliumpermanganat oder Wasserstoffperoxid können unter sauren oder basischen Bedingungen verwendet werden.

Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid werden typischerweise eingesetzt.

Substitution: Nukleophile wie Amine oder Thiole können in Gegenwart eines geeigneten Katalysators verwendet werden.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen entstehen, sind verschiedene Chinazolinon-Derivate, die je nach den eingeführten funktionellen Gruppen unterschiedliche biologische Aktivitäten und Eigenschaften aufweisen können.

Analyse Chemischer Reaktionen

Types of Reactions

3-methyl-1,2,3,4-tetrahydroquinazolin-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinazolinone derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding tetrahydro derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.

Major Products Formed

The major products formed from these reactions include various quinazolinone derivatives, which can exhibit different biological activities and properties depending on the functional groups introduced.

Wissenschaftliche Forschungsanwendungen

3-Methyl-1,2,3,4-tetrahydrochinazolin-2-on hat mehrere Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Baustein für die Synthese komplexerer Moleküle und als Reagenz in der organischen Synthese verwendet.

Biologie: Die Verbindung wird auf ihre inhibitorischen Wirkungen auf Bromodomänen-haltige Proteine untersucht, die eine Rolle bei der Genexpressionsregulation spielen.

Medizin: Die Forschung ist im Gange, um ihr Potenzial als therapeutisches Mittel für Krankheiten zu untersuchen, die mit epigenetischer Dysregulation zusammenhängen, wie z. B. Krebs.

Industrie: Die Verbindung wird bei der Entwicklung neuer Materialien und als Vorläufer für die Synthese verschiedener Industriechemikalien verwendet.

Wirkmechanismus

Der Wirkmechanismus von 3-Methyl-1,2,3,4-tetrahydrochinazolin-2-on beinhaltet seine Bindung an die Bromodomäne von BRD4, einem Protein, das die Genexpression reguliert, indem es acetylierte Lysinreste auf Histonproteinen erkennt . Durch die Hemmung von BRD4 kann die Verbindung die Genexpression modulieren und möglicherweise die Proliferation von Krebszellen stören.

Wirkmechanismus

The mechanism of action of 3-methyl-1,2,3,4-tetrahydroquinazolin-2-one involves its binding to the bromodomain of BRD4, a protein that regulates gene transcription by recognizing acetylated lysine residues on histone proteins . By inhibiting BRD4, the compound can modulate gene expression and potentially disrupt the proliferation of cancer cells.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

- 3-Phenylchinazolin-2,4-dithion

- 3-Oxo-2-(3-phenyl-4-thioxo-1,2,3,4-tetrahydrochinazolin-2-ylthio)butanoat

Einzigartigkeit

Im Vergleich zu ähnlichen Verbindungen ist 3-Methyl-1,2,3,4-tetrahydrochinazolin-2-on aufgrund seiner spezifischen inhibitorischen Wirkungen auf BRD4 und seiner potenziellen Anwendungen in der epigenetischen Forschung einzigartig. Seine Struktur ermöglicht eine selektive Bindung an die Bromodomäne, was es zu einem wertvollen Werkzeug für die Untersuchung der Genexpressionsregulation und die Entwicklung neuer Therapeutika macht.

Eigenschaften

IUPAC Name |

3-methyl-1,4-dihydroquinazolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O/c1-11-6-7-4-2-3-5-8(7)10-9(11)12/h2-5H,6H2,1H3,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GINUUQLRYXHAPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC2=CC=CC=C2NC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90397239 | |

| Record name | 3,4-Dihydro-3-methyl-2(1H)-quinazolinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90397239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24365-65-9 | |

| Record name | 3,4-Dihydro-3-methyl-2(1H)-quinazolinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90397239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-Dihydro-3-methyl-2(1H)-quinazolinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

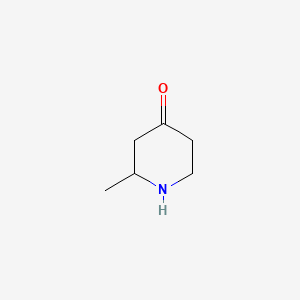

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes 3-Methyl-3,4-dihydroquinazolin-2(1H)-one a potential candidate for treating sleeping sickness?

A1: Research indicates that this compound derivatives display promising in vitro activity against Trypanosoma brucei, the parasite responsible for sleeping sickness [, ]. Notably, several derivatives exhibited activity against the parasite without significant toxicity towards human cells. This suggests the potential for developing this compound-based compounds into safer and more effective treatments for this neglected tropical disease.

Q2: How does the structure of this compound influence its biological activity?

A2: Studies investigating the structure-activity relationship (SAR) of this compound derivatives have revealed that substitutions at the N1 and C6 positions significantly impact the compound's anti-trypanosomal activity []. This suggests that modifying these specific positions could be key to optimizing its potency and selectivity against the target parasite.

Q3: Beyond its potential in treating sleeping sickness, what other therapeutic applications are being explored for this compound derivatives?

A3: Research suggests that this compound derivatives also possess monoamine oxidase (MAO) inhibition properties [, ]. MAO enzymes play a crucial role in regulating neurotransmitters in the brain, and their dysfunction is implicated in various neurological and psychiatric disorders. The ability of these derivatives to inhibit MAO opens up potential avenues for their development as therapeutic agents for conditions such as depression, Parkinson's disease, and Alzheimer's disease.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(3,5-Dihydroxyphenyl)-2-[[2-(4-hydroxyphenyl)-1-methylethyl]amino]ethan-1-one hydrobromide](/img/structure/B1587255.png)